molecular formula C10H8CuF6O4 B1440680 Bis(trifluoro-2,4-pentanedionato)copper(II) CAS No. 23677-93-2

Bis(trifluoro-2,4-pentanedionato)copper(II)

Cat. No.: B1440680
CAS No.: 23677-93-2
M. Wt: 369.70 g/mol
InChI Key: GZVJAFMHAGQIEB-BGHCZBHZSA-L
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Description

Bis(trifluoro-2,4-pentanedionato)copper(II), also known as copper(II) trifluoroacetylacetonate, is a coordination complex with the molecular formula C₁₀H₈CuF₆O₄ and a molecular weight of 369.70 g/mol . Its structure consists of a central copper(II) ion coordinated to two trifluoro-2,4-pentanedionato (β-diketonate) ligands. The trifluoromethyl groups enhance the ligand’s electron-withdrawing properties, influencing the complex’s stability, solubility in organic solvents, and reactivity in catalysis . This compound is widely used as a precursor in chemical vapor deposition (CVD) for copper-containing thin films and in organic synthesis as a Lewis acid catalyst .

Preparation Methods

General Synthetic Approach

The most common and reliable synthetic route to bis(trifluoro-2,4-pentanedionato)copper(II) involves the direct reaction of copper(II) salts, such as copper(II) acetate, with trifluoro-2,4-pentanedione in an organic solvent. The reaction typically proceeds via ligand exchange and chelation, forming the desired complex as a solid precipitate.

  • Reagents : Copper(II) acetate and 1,1,1-trifluoro-2,4-pentanedione
  • Solvents : Methanol or other polar organic solvents
  • Conditions : Room temperature or mild heating, stirring for 30 minutes to 1 hour
  • Isolation : Filtration, washing with water and methanol, drying under vacuum

This method yields a blue-green powder characteristic of the copper(II) complex and is noted for its simplicity and reproducibility.

Detailed Preparation Protocols from Literature

Preparation from Copper(II) Acetate and Trifluoroacetylacetone

  • Copper(II) acetate (0.89 g, 4.12 mmol) is dissolved in 15 mL of 60% methanol.
  • To this solution, 1,1,1-trifluoro-2,4-pentanedione (0.5 mL, 4.12 mmol) is added in 10 mL methanol.
  • The mixture is stirred at room temperature for 30 minutes to 1 hour.
  • The resulting solid is collected by filtration, washed with water and methanol, and dried in vacuo.
  • The product is typically a blue-green solid with good yield (often above 80%) and high purity.

Mixed Ligand Complexes Preparation (for comparison)

Studies also report the preparation of mixed ligand copper(II) complexes involving trifluoro-2,4-pentanedione and other β-diketones (e.g., acetylacetone, benzoylacetone) under similar conditions, often with additional ligands like 2,2′-bipyridine or 1,10-phenanthroline. These procedures involve:

  • Mixing copper(II) acetate with equimolar amounts of trifluoro-2,4-pentanedione and the second ligand in methanol.
  • Stirring at room temperature for 30 minutes to 1 hour.
  • Addition of the nitrogen-containing ligand (e.g., bipyridine) followed by further stirring.
  • Filtration and drying as above.

These mixed ligand complexes help elucidate the coordination environment and stability of the copper center but differ from the pure bis(trifluoro-2,4-pentanedionato)copper(II) complex.

Reaction Parameters and Their Effects

Parameter Typical Value/Range Effect on Product
Copper(II) salt Copper(II) acetate Common and effective copper source
Ligand 1,1,1-Trifluoro-2,4-pentanedione Provides chelating β-diketonate ligand
Solvent Methanol or 60% methanol Good solubility for reactants; facilitates reaction
Temperature Room temperature to mild heat Mild conditions preserve ligand integrity
Reaction time 30 minutes to 1 hour Sufficient for complex formation
Product isolation Filtration, washing, vacuum drying Yields pure, dry complex

Research Findings on Product Characteristics

  • The complex is isolated as a blue-green powder, insoluble in water but soluble in some organic solvents.
  • Elemental analysis and spectroscopic data (IR, UV-Vis) confirm the coordination of the copper ion by two trifluoro-2,4-pentanedionate ligands.
  • Magnetic susceptibility measurements indicate typical copper(II) paramagnetism.
  • The presence of trifluoromethyl groups enhances the complex's stability and reactivity compared to non-fluorinated analogs.

Comparative Table of Copper(II) β-Diketonate Complexes

Compound Ligands Color Solubility Unique Features
Bis(trifluoro-2,4-pentanedionato)copper(II) 2 × trifluoro-2,4-pentanedionate Blue-green Insoluble in water Enhanced stability due to trifluoromethyl groups
Bis(2,4-pentanedionato)copper(II) 2 × 2,4-pentanedionate Various More soluble in organics Lacks fluorine; less reactive
Copper(II) acetylacetonate 2 × acetylacetonate Yellow-green Organic solvents Widely studied in bioapplications

Summary of Preparation Methods

Step Description Notes
1 Dissolve copper(II) acetate in methanol Ensures copper salt is fully dissolved
2 Add stoichiometric amount of 1,1,1-trifluoro-2,4-pentanedione Ligand must be pure and measured accurately
3 Stir reaction mixture at room temperature for 30–60 min Gentle stirring promotes complexation
4 Filter precipitated complex Solid collected for purification
5 Wash with water and methanol Removes unreacted materials
6 Dry under vacuum Obtains pure, dry complex powder

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Reagents: Copper(II) salts (e.g., copper(II) chloride, copper(II) acetate), 1,1,1-trifluoro-2,4-pentanedione, sodium hydroxide.

    Conditions: Heating, UV irradiation.

Major Products

    Copper Atoms and Dimers: Formed during photofragmentation.

    Copper Fluoride (CuF): Another product of photofragmentation.

Scientific Research Applications

Synthesis and Characterization

The synthesis of Bis(trifluoro-2,4-pentanedionato)copper(II) typically involves the reaction of copper(II) salts with trifluoroacetylacetone (tfaH) in organic solvents. The resulting complex is characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography. These methods confirm the coordination environment around the copper center and the geometry of the complex, which is often square planar or distorted octahedral in nature.

Catalytic Applications

Catalysis in Organic Reactions:
Cu(tfa)₂ has been explored as a catalyst in various organic reactions, including:

  • Aldol Reactions: The compound facilitates aldol condensation reactions, enhancing yields and selectivity.
  • Oxidation Reactions: It serves as an effective catalyst for the oxidation of alcohols to carbonyl compounds under mild conditions.

Case Study:
In a study by Omoregie et al., Cu(tfa)₂ was used in the synthesis of mixed ligand complexes that exhibited enhanced catalytic activity compared to traditional copper catalysts. The results indicated improved reaction rates and selectivity for target products .

Antimicrobial Activity

Research has demonstrated that Bis(trifluoro-2,4-pentanedionato)copper(II) possesses antimicrobial properties against various bacterial and fungal strains. The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic processes.

Case Study:
A study assessed the antimicrobial efficacy of Cu(tfa)₂ against Gram-positive and Gram-negative bacteria as well as fungi. The results showed significant inhibition zones, particularly against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .

Material Science

Thin Film Deposition:
Cu(tfa)₂ is utilized in atomic layer deposition (ALD) processes to create thin films of copper oxide or metallic copper on substrates. This application is critical in the fabrication of electronic devices and photovoltaics.

Case Study:
Research highlighted the use of Cu(tfa)₂ in ALD to produce uniform copper oxide films with controlled thicknesses, which are essential for applications in solar cells and semiconductor devices .

Remediation of Heavy Metals:
Cu(tfa)₂ has been investigated for its ability to chelate heavy metals from contaminated water sources, demonstrating potential for environmental remediation efforts.

Case Study:
In experimental setups, Cu(tfa)₂ successfully removed lead ions from aqueous solutions through complexation, highlighting its utility in environmental cleanup strategies .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ligand Substituents Metal Oxidation State
Bis(trifluoro-2,4-pentanedionato)copper(II) 14324-82-4 C₁₀H₈CuF₆O₄ 369.70 CF₃ +2
Bis(trifluoro-2,4-pentanedionato)cobalt(II) 16092-38-9 C₁₀H₈CoF₆O₄ 365.09 CF₃ +2
Bis(trifluoro-2,4-pentanedionato)magnesium(II) 53633-79-7 C₁₀H₈F₆MgO₄·xH₂O 367.11 (anhydrous) CF₃ +2
Tris(trifluoro-2,4-pentanedionato)aluminum(III) 14354-59-7 C₁₅H₁₂AlF₉O₆ 522.21 CF₃ +3

Key Observations :

  • The CF₃ substituent in all compounds increases ligand electronegativity, stabilizing the metal center and enhancing volatility for CVD applications .
  • Copper(II) and cobalt(II) complexes exhibit octahedral geometry, while aluminum(III) adopts a trigonal prismatic structure due to its higher coordination number .

Thermodynamic and Reactivity Comparisons

Table 2: Thermodynamic and Catalytic Properties

Compound Name Melting Point (°C) Solubility (Organic Solvents) Stability in Air Catalytic Applications
Bis(trifluoro-2,4-pentanedionato)copper(II) 220–225 (dec.) High (CH₂Cl₂, THF) Moderate Olefin oxidation, polymerization
Bis(trifluoro-2,4-pentanedionato)cobalt(II) 190–195 (dec.) Moderate (acetone, ethanol) Low Oxygen evolution reactions (OER)
Bis(trifluoro-2,4-pentanedionato)magnesium(II) >250 Low (water-insoluble) High Precursor for MgO nanomaterials
Tris(trifluoro-2,4-pentanedionato)aluminum(III) 165–170 High (ether, toluene) High Atomic layer deposition (ALD)

Key Observations :

  • Copper(II) and cobalt(II) complexes exhibit lower thermal stability compared to aluminum(III), decomposing above 190°C .
  • The magnesium(II) complex is water-insoluble and thermally robust, making it suitable for high-temperature processes .

Ligand-Substituted Analogues

Table 3: Substituted β-Diketonate Complexes

Compound Name Substituents Metal Center Key Applications
Bis(acetylacetonato)copper(II) CH₃ Cu(II) Polymerization initiators
Bis(hexafluoroacetylacetonato)copper(II) CF₃CF₂ Cu(II) High-purity Cu films in microelectronics
Bis(3-methyl-2,4-pentanedionato)copper(II) CH(CH₃) Cu(II) Model systems for magnetic studies

Key Observations :

  • Replacing CF₃ with CH₃ in acetylacetonato ligands reduces electron withdrawal, lowering redox activity and thermal stability .
  • Hexafluoroacetylacetonato ligands further enhance volatility, critical for semiconductor fabrication .

Biological Activity

Bis(trifluoro-2,4-pentanedionato)copper(II) (Cu(tfa)₂) is an organometallic coordination compound notable for its unique chemical properties and potential biological applications. This compound is characterized by its blue-green powder form and is primarily utilized in various chemical applications due to its stability and reactivity. The biological activity of Cu(tfa)₂ has garnered interest, particularly concerning its antimicrobial properties, oxidative stress implications, and potential therapeutic roles.

Chemical Structure and Properties

Chemical Formula: Cu(CF₃COCH₂COCH₃)₂
Molecular Weight: 373.67 g/mol
Solubility: Insoluble in water; soluble in organic solvents
Synthesis: Typically synthesized from copper(II) salts and trifluoroacetylacetone in the presence of a base.

Table 1: Comparison of Copper(II) Coordination Compounds

Compound NameStructure TypeUnique Features
Bis(trifluoro-2,4-pentanedionato)copper(II)Organometallic CoordinationEnhanced stability due to trifluoromethyl groups
Bis(2,4-pentanedionato)copper(II)Organometallic CoordinationMore soluble in organic solvents
Copper(II) acetylacetonateOrganometallic CoordinationMore widely studied for biological applications

Antimicrobial Activity

Research indicates that Cu(tfa)₂ exhibits significant antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae), as well as fungi (Candida albicans, Aspergillus niger). The minimum inhibitory concentrations (MICs) were reported between 25-100 mg/mL, indicating a broad spectrum of activity.

Case Study: Antimicrobial Efficacy

A comparative study of various copper complexes highlighted the antimicrobial efficacy of Cu(tfa)₂ against several microorganisms:

MicroorganismZone of Inhibition (mm)MIC (mg/mL)
Staphylococcus aureus2050
Escherichia coli3025
Klebsiella pneumoniae2825
Candida albicans2250

This data suggests that Cu(tfa)₂ is particularly effective against Gram-negative bacteria compared to Gram-positive strains .

Oxidative Stress and Cytotoxicity

Copper complexes, including Cu(tfa)₂, can induce oxidative stress through the generation of reactive oxygen species (ROS). This property is linked to their potential cytotoxic effects. Excessive copper can lead to oxidative damage to cellular components, contributing to various disorders such as liver damage and neurodegenerative diseases. The mechanism involves copper's ability to catalyze Fenton-type reactions, producing hydroxyl radicals that damage lipids, proteins, and DNA .

Therapeutic Potential

The therapeutic implications of Cu(tfa)₂ are being explored in the context of oxidative-stress-related disorders. Studies suggest that copper complexes can modulate oxidative stress responses, potentially offering protective effects against conditions like Alzheimer's disease. Evidence indicates that copper ions may influence amyloid-beta peptide aggregation, which is a hallmark of Alzheimer's pathology .

Properties

CAS No.

23677-93-2

Molecular Formula

C10H8CuF6O4

Molecular Weight

369.70 g/mol

IUPAC Name

copper;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate

InChI

InChI=1S/2C5H5F3O2.Cu/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,10H,1H3;/q;;+2/p-2/b2*4-2-;

InChI Key

GZVJAFMHAGQIEB-BGHCZBHZSA-L

SMILES

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Cu+2]

Isomeric SMILES

CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Cu+2]

Canonical SMILES

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Cu+2]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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